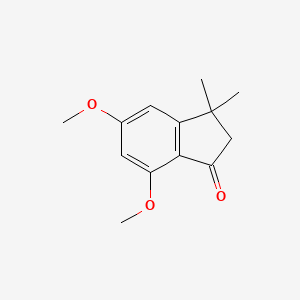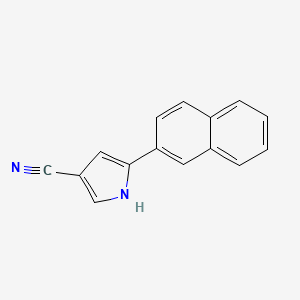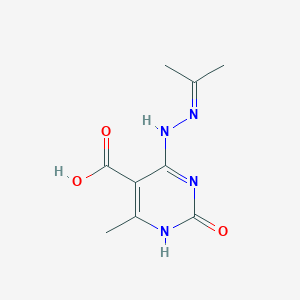
5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one: is an organic compound that belongs to the pyrazolone family This compound is characterized by a pyrazolone ring substituted with a methyl group at the 5-position and a nitrophenyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one typically involves the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in 5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one can undergo reduction to form the corresponding amino derivative.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group at the 5-position can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Reduction: 5-Methyl-2-(3-aminophenyl)-1H-pyrazol-3(2H)-one.
Substitution: Various halogenated derivatives depending on the halogenating agent used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the synthesis of heterocyclic compounds with potential biological activity.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their anti-inflammatory and analgesic properties. The pyrazolone ring is a common motif in many non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its nitrophenyl group imparts color properties that are valuable in the production of various colored materials.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in the inflammatory response, thereby reducing pain and inflammation. The nitrophenyl group can interact with active sites of enzymes, leading to inhibition of their activity.
Comparación Con Compuestos Similares
- 2-Methyl-4-nitrophenyl-1H-pyrazol-3(2H)-one
- 5-Methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one
- 3-Methyl-1-phenyl-2-pyrazolin-5-one
Comparison: Compared to similar compounds, 5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one is unique due to the position of the nitrophenyl group. This positional difference can significantly affect its chemical reactivity and biological activity. For instance, the 3-nitrophenyl group may provide different steric and electronic effects compared to a 4-nitrophenyl group, leading to variations in enzyme inhibition and other biological interactions.
Propiedades
Fórmula molecular |
C10H9N3O3 |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
5-methyl-2-(3-nitrophenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H9N3O3/c1-7-5-10(14)12(11-7)8-3-2-4-9(6-8)13(15)16/h2-6,11H,1H3 |
Clave InChI |
PFURZMDZLVUZIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(N1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11884925.png)

